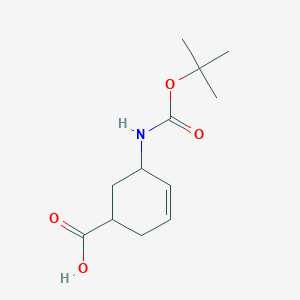

5-Boc-amino-cyclohex-3-enecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Boc-amino-cyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C12H19NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid functional groups.

Protection of Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Boc-amino-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the cyclohexene ring to a more oxidized state.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the Boc protecting group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuraminidase Inhibitors:

One of the prominent applications of 5-Boc-amino-cyclohex-3-enecarboxylic acid is in the development of neuraminidase inhibitors, which are crucial for treating influenza. The compound has been identified as a precursor for synthesizing derivatives that inhibit the neuraminidase enzyme, thereby preventing viral replication. These derivatives exhibit significant anti-influenza activity, making them potential candidates for antiviral drugs .

Antimicrobial Activity:

Research indicates that structural analogs of compounds derived from this compound show promising antimicrobial properties. These compounds have been tested against various gram-positive and gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth . The mechanism often involves disrupting cell wall synthesis, leading to bacterial cell death.

Synthetic Methodologies

Synthesis of β-Amino Acids:

this compound serves as a building block for synthesizing β-amino acids through various synthetic routes. The Boc-protected amino group allows for selective reactions that can introduce additional functional groups or modify existing ones. For instance, regioselective hydroxylation and fluorination techniques have been developed using this compound as a starting material .

Enzymatic Synthesis:

The compound has also been utilized in enzymatic synthesis processes, such as CAL-B-catalyzed hydrolysis, which results in enantiomerically enriched products. This method highlights the compound's versatility in organic synthesis and its application in producing complex molecules with high stereoselectivity .

Biochemical Studies

Bioconjugation:

The free amino group of this compound can be deprotected under acidic conditions, allowing it to participate in bioconjugation reactions. This property is particularly useful in creating conjugates for drug delivery systems or labeling biomolecules for imaging studies .

Molecular Docking Studies:

Molecular docking studies involving derivatives of this compound have provided insights into their binding affinities and mechanisms of action against biological targets such as enzymes and receptors. These computational studies are essential for rational drug design and optimizing lead compounds for further development .

Case Study 1: Neuraminidase Inhibition

A study demonstrated that derivatives synthesized from this compound effectively bind to the active site of neuraminidase, inhibiting its activity and preventing viral replication. The synthesized compounds were compared with known inhibitors like Oseltamivir, showing comparable efficacy in vitro .

Case Study 2: Antimicrobial Efficacy

In a series of experiments, structural analogs derived from this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity against extended-spectrum beta-lactamase-producing bacteria, supporting further investigation into their potential clinical applications .

Wirkmechanismus

The mechanism of action of 5-Boc-amino-cyclohex-3-enecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group can be selectively removed under acidic conditions, allowing the amino group to react with other molecules. This compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a carboxylic acid.

(1R,5S)-5-Boc-amino-cyclohex-3-enecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

(1S,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid: Another stereoisomer with a distinct configuration.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Biologische Aktivität

5-Boc-amino-cyclohex-3-enecarboxylic acid (Boc: tert-butoxycarbonyl) is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexene ring with a Boc-protected amino group and a carboxylic acid functional group. The presence of the Boc group allows for selective reactions while maintaining the integrity of the amino functionality.

Molecular Formula

- C : 13

- H : 21

- N : 1

- O : 4

The mechanism of action for this compound primarily involves its interaction with biological macromolecules, including enzymes and receptors. The compound can undergo hydrolysis to release the carboxylic acid, which may participate in various biochemical pathways. The deprotection of the Boc group under acidic conditions reveals the free amino group, allowing it to engage in further biochemical interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Data Table: Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Enzyme Interaction | Forms stable complexes with enzymes; useful in studying enzyme mechanisms. |

| Drug Development | Building block for anti-inflammatory and anticancer agents. |

| Antimicrobial Activity | Preliminary studies indicate potential antimicrobial properties; further research required. |

| Synthesis Intermediate | Used in organic synthesis as an intermediate for complex organic molecules. |

Case Study 1: Enzyme Mechanism Studies

In a study investigating the interaction of this compound with specific enzymes, researchers found that the compound significantly altered enzyme kinetics, suggesting its utility as a probe in mechanistic studies. The stability of the enzyme-ligand complex facilitated detailed kinetic analyses.

Case Study 2: Drug Development

Another study focused on synthesizing derivatives of this compound aimed at enhancing anti-inflammatory activity. The derivatives showed improved binding affinities to target receptors compared to the parent compound, indicating potential for developing more effective therapeutic agents.

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLRBISLUXLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.